molecular formula C15H24O B14476949 1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one CAS No. 67796-67-2

1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one

Katalognummer: B14476949
CAS-Nummer: 67796-67-2
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: GWHVFWFQGIARHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is an organic compound with the molecular formula C15H24O. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with ethylidene and trimethyl groups, and a butenone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one typically involves the reaction of 2,2,5-trimethylcyclohexanone with ethylidene compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is unique due to its specific combination of substituents and the presence of both a cyclohexyl ring and a butenone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

67796-67-2

Molekularformel

C15H24O

Molekulargewicht

220.35 g/mol

IUPAC-Name

1-(6-ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one

InChI

InChI=1S/C15H24O/c1-6-8-13(16)14-12(7-2)11(3)9-10-15(14,4)5/h6-8,11,14H,9-10H2,1-5H3

InChI-Schlüssel

GWHVFWFQGIARHD-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)C1C(=CC)C(CCC1(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.